molecular formula C23H17BrN2O2 B5055399 2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one

2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No. B5055399
M. Wt: 433.3 g/mol
InChI Key: QMIBCCNUJBEALX-KGENOOAVSA-N
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Description

2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields, including medicine, chemistry, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that 2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one can exert various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell proliferation, the induction of apoptosis, the suppression of inflammation, and the inhibition of bacterial growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one in lab experiments is its potential to exhibit a wide range of biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential as a diagnostic agent for Alzheimer's disease. Another direction is to explore its potential use as an anti-cancer agent, particularly in combination with other drugs. Additionally, more research is needed to fully understand its mechanism of action and to identify its potential side effects and toxicities.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one can be achieved through a multi-step process involving the reaction of various chemical reagents. One such method involves the reaction of 3-bromobenzaldehyde and 4-(methylamino)benzaldehyde in the presence of acetic acid and sodium acetate to form the intermediate Schiff base. The Schiff base is then reacted with 2-bromoacetylacetone in ethanol to produce the final compound.

Scientific Research Applications

2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.

properties

IUPAC Name

(4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c1-26(19-8-3-2-4-9-19)20-12-10-16(11-13-20)14-21-23(27)28-22(25-21)17-6-5-7-18(24)15-17/h2-15H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBCCNUJBEALX-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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